4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide
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Overview
Description
4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a carbamothioylhydrazinylidene group attached to a benzamide core, which imparts distinct chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide typically involves the reaction of N,N-dimethylbenzamide with a suitable carbamothioylhydrazine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but with optimized parameters for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents with or without catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of 4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid
- 4-[(2-Carbamothioylhydrazinylidene)methyl]phenyl acetate
- 4-[(2-Carbamothioylhydrazinylidene)methyl]phenyl benzoate
Uniqueness
4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide is unique due to the presence of the N,N-dimethylbenzamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
61206-34-6 |
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Molecular Formula |
C11H14N4OS |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
4-[(carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C11H14N4OS/c1-15(2)10(16)9-5-3-8(4-6-9)7-13-14-11(12)17/h3-7H,1-2H3,(H3,12,14,17) |
InChI Key |
XNVGKAIOWUNAMK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C=NNC(=S)N |
Origin of Product |
United States |
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